

An In-depth Technical Guide to Ethyl Carbazate

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Compound of Interest

Compound Name: Ethyl carbazate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **ethyl carbazate**, a versatile reagent in organic synthesis. It details its chemical structure, physical and chemical properties, spectroscopic data, and established experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

Ethyl carbazate, systematically named ethyl hydrazinecarboxylate, is a stable, crystalline solid at room temperature.^{[1][2]} Its structure features a hydrazine moiety attached to an ethoxycarbonyl group.

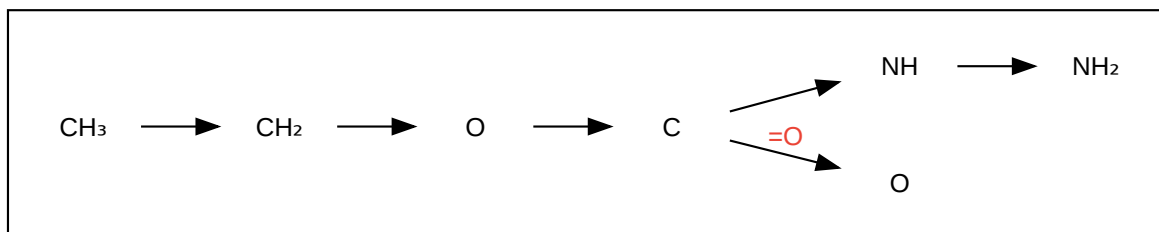
Molecular Formula: $C_3H_8N_2O_2$ ^{[2][3]}

Molecular Weight: 104.11 g/mol ^{[3][4][5]}

CAS Registry Number: 4114-31-2^{[1][2][3][4][5]}

Synonyms: Carbazic acid ethyl ester, Ethoxycarbonylhydrazine, (Ethoxycarbonyl)hydrazide^{[3][6][7][8]}

The chemical structure of **ethyl carbazate** is depicted in the following diagram:



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Caption: Chemical structure of **ethyl carbazate**.

Physical Properties

Ethyl carbazate is an off-white crystalline powder that is very soluble in water.[1][2][3] A summary of its key physical properties is presented in the table below.

Property	Value	Reference
Appearance	Off-white to cream crystalline powder	[1][2][3]
Melting Point	44-47 °C (lit.)	[1][2][3][4]
Boiling Point	108-110 °C at 22 mmHg (lit.)	[1][2][3][4]
Solubility	Very soluble in water	[1][2][3]
Flash Point	86 °C (187 °F) - closed cup	[3][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **ethyl carbazate**. The following table summarizes key spectroscopic data.

Spectroscopic Technique	Key Features	Reference
^1H NMR	Signals corresponding to the ethyl group (triplet and quartet) and the hydrazine protons.	[9][10]
^{13}C NMR	Resonances for the carbonyl carbon, the two carbons of the ethyl group.	[6]
IR Spectroscopy	Characteristic absorption bands for N-H stretching, C=O stretching, and C-O stretching.	[11][12]
Mass Spectrometry	Molecular ion peak (M^+) consistent with its molecular weight.	[1]

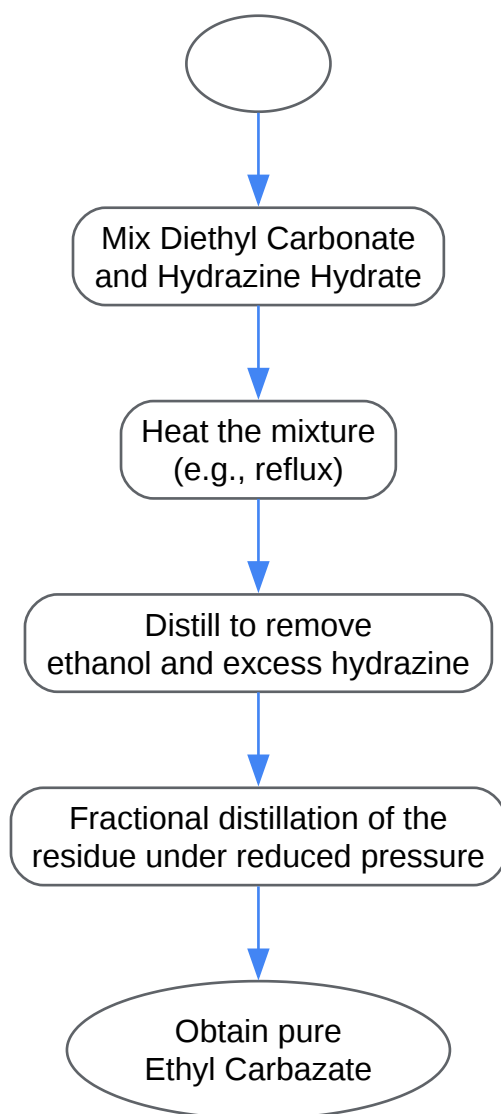
Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of **ethyl carbazate**.

Synthesis of Ethyl Carbazate

A reliable method for the preparation of **ethyl carbazate** is through the reaction of diethyl carbonate with hydrazine.

Experimental Workflow: Synthesis of **Ethyl Carbazate**



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Caption: Workflow for the synthesis of **ethyl carbazate**.

Detailed Protocol:

- Apparatus: A round-bottom flask equipped with a reflux condenser and a distillation apparatus.
- Procedure:
 - In the round-bottom flask, combine diethyl carbonate and hydrazine hydrate.

- Heat the mixture to reflux for a specified period to allow the reaction to proceed.
- After the reaction is complete, arrange the apparatus for distillation to remove the ethanol byproduct and any unreacted hydrazine.
- The remaining residue is then subjected to fractional distillation under reduced pressure to yield pure **ethyl carbazate**.^[1]

Characterization Protocols

The melting point is a key indicator of the purity of **ethyl carbazate**.

- Apparatus: A calibrated melting point apparatus.
- Procedure:
 - A small, finely powdered sample of **ethyl carbazate** is packed into a capillary tube.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
 - The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.^{[8][13][14][15][16]}

NMR spectroscopy provides detailed information about the molecular structure.

- Apparatus: A high-resolution NMR spectrometer.
- Sample Preparation: A solution of **ethyl carbazate** is prepared in a deuterated solvent (e.g., CDCl₃ or D₂O).
- ¹H NMR Acquisition: The ¹H NMR spectrum is acquired to observe the chemical shifts and coupling patterns of the protons.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded to identify the different carbon environments in the molecule.

IR spectroscopy is used to identify the functional groups present in **ethyl carbazate**.

- Apparatus: An FT-IR spectrometer.
- Sample Preparation: The sample can be prepared as a KBr pellet or a thin film on a salt plate.
- Data Acquisition: The IR spectrum is recorded over the standard range (e.g., 4000-400 cm^{-1}).

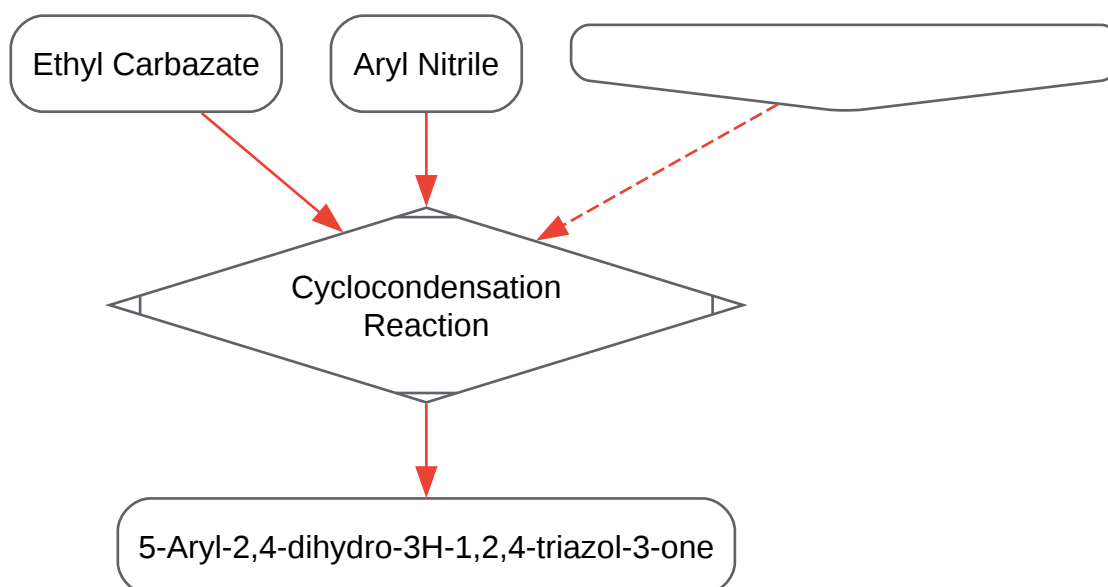
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern.

- Apparatus: A mass spectrometer (e.g., GC-MS or LC-MS).
- Sample Introduction: The sample is introduced into the ion source, often after separation by chromatography.
- Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio of the molecular ion and fragment ions.

Applications in Synthesis

Ethyl carbazate is a valuable building block in organic synthesis, particularly for the preparation of various heterocyclic compounds. One notable application is in the synthesis of 1,2,4-triazole derivatives.

Logical Relationship: Synthesis of 1,2,4-Triazoles from **Ethyl Carbazate**



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Caption: Synthesis of 1,2,4-triazol-3-ones from **ethyl carbazate**.

This reaction involves the cyclocondensation of **ethyl carbazate** with aryl nitriles, often catalyzed by a base such as 4-dimethylaminopyridine (DMAP), to yield 5-aryl-2,4-dihydro-3H-1,2,4-triazol-3-ones.[1] This demonstrates the utility of **ethyl carbazate** as a precursor to pharmacologically relevant scaffolds. It is also used in the synthesis of P1 aryl heterocycle-based thrombin inhibitors and diazenedicarboxamides as inhibitors of alanylalanine ligase.[8]

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